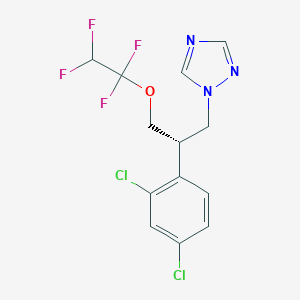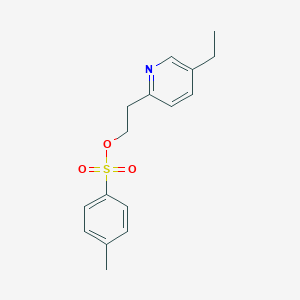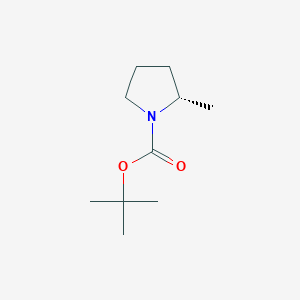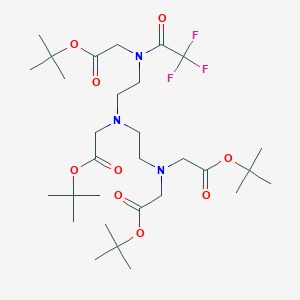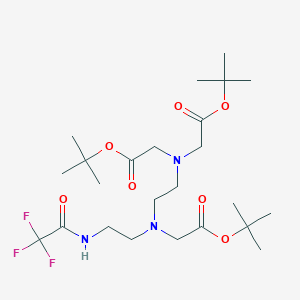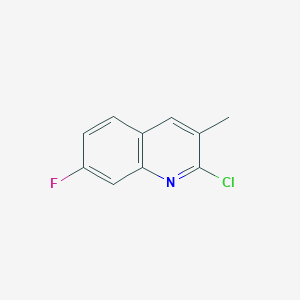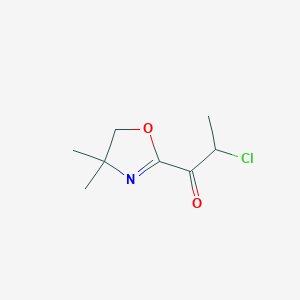
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is an organic compound that features a unique structure with a ketone group, a chlorine atom, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with 4,5-dihydro-4,4-dimethyl-2-oxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives.
Oxidation Reactions: Products include carboxylic acids or ketone derivatives.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of oxazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- involves its interaction with specific molecular targets. The chlorine atom and the ketone group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 2-bromo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-fluoro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
- 1-Propanone, 2-iodo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
Uniqueness
1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets.
Properties
CAS No. |
134254-65-2 |
|---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3 |
InChI Key |
AXWILTPWVJTBBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Canonical SMILES |
CC(C(=O)C1=NC(CO1)(C)C)Cl |
Synonyms |
1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


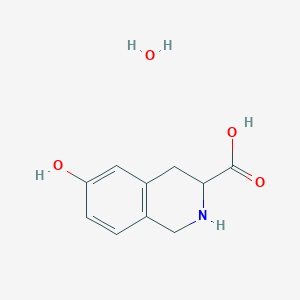

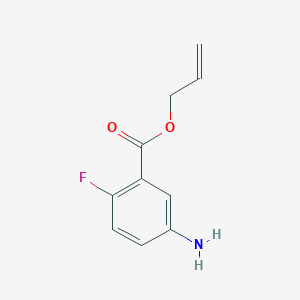
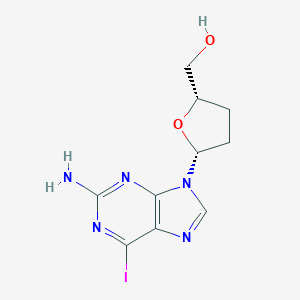
![(R)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B139042.png)
![1,3,6-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B139044.png)
